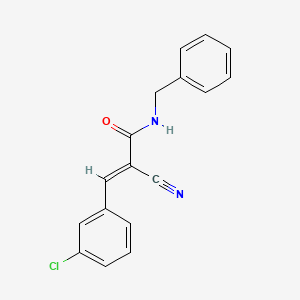

(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide

Description

Historical Context of Enamide Derivatives in Organic Chemistry

Enamide derivatives have been pivotal in organic synthesis since the mid-20th century, when enamines emerged as versatile intermediates for carbon–carbon bond formation. The discovery that nitrogen-activated alkenes could participate in cycloadditions, nucleophilic additions, and radical reactions revolutionized the synthesis of nitrogen-containing heterocycles. However, traditional enamines faced limitations due to their susceptibility to hydrolysis and tautomerization. This led to the development of N-acyl enamines (enamides), which offered enhanced stability and reactivity by delocalizing the nitrogen lone pair through conjugation with an electron-withdrawing amide group.

The structural rigidity of enamides, exemplified by (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide, allows precise control over stereoelectronic effects. Early applications focused on Povarov and Diels–Alder reactions to construct polycyclic alkaloid scaffolds. By the 2010s, advances in asymmetric catalysis and photocatalytic activation expanded their utility in synthesizing chiral amines and trifluoromethylated compounds. The incorporation of substituents like cyano and chlorophenyl groups further modulated reactivity for pharmaceutical applications.

Significance in Contemporary Research

This compound exemplifies modern enamide chemistry through three key attributes:

- Electronic Tunability : The benzyl group enhances solubility in nonpolar media, while the 3-chlorophenyl and cyano groups create an electron-deficient enamide system prone to nucleophilic attack at the β-position.

- Stereochemical Control : The E-configuration stabilizes planar geometry, enabling predictable reactivity in [3+2] annulations and radical tandem difunctionalizations.

- Pharmaceutical Relevance : Structural analogs serve as intermediates for kinase inhibitors and GABA receptor modulators, with the chlorophenyl moiety often critical for target binding.

Recent studies highlight its role in synthesizing β-aryl-β-amino alcohols via -sigmatropic rearrangements, which are valuable in dissociative anesthetics like tiletamine. Additionally, the compound’s cyano group facilitates click chemistry modifications for bioconjugation.

Scope and Objectives of Current Research

Current investigations focus on three domains:

- Synthetic Methodology : Developing one-pot protocols using LiHMDS/Tf₂O systems for direct enamide synthesis from secondary amides. Recent work achieved 89% yield for analogous compounds through electrophilic activation.

- Mechanistic Studies : Elucidating the role of quantum tunneling in α-hydrogen abstraction during oxidative triflation, as evidenced by kinetic isotope effects (KIE = 34.2).

- Material Science Applications : Exploiting the cyanophenyl group’s π-stacking capacity to design conductive metal–organic frameworks (MOFs).

Ongoing challenges include optimizing regioselectivity in radical β-alkylation and expanding enantioselective variants using chiral phosphoric acids. Collaborative efforts between computational chemists and synthetic organic groups aim to predict reactivity patterns via density functional theory (DFT) calculations.

Properties

IUPAC Name |

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCPFMPOPVYKG-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of benzylamine with 3-(3-chlorophenyl)-2-cyanoprop-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the double bond or the nitrile group, resulting in the formation of amines or alkanes.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines or alkanes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry :

- Building Block for Synthesis : (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of novel compounds with tailored properties .

Biology :

- Biological Activity Investigation : The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties. Similar compounds have demonstrated diverse biological activities, indicating that this compound may exhibit similar effects .

Medicine :

- Drug Development : There is ongoing research into its potential as a drug candidate for various therapeutic applications. The structural similarities with known pharmacologically active compounds suggest it may interact with multiple biological targets .

Industry :

- Material Development : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique structural characteristics can lead to innovations in material science .

Case Study 1: Anticancer Activity

Research into structurally similar compounds has shown promising anticancer properties. For instance, studies on indole derivatives have revealed their ability to inhibit tumor growth through apoptosis induction. Future studies are expected to explore whether this compound exhibits comparable effects .

Case Study 2: Antimicrobial Properties

Preliminary investigations have suggested that compounds with similar structures possess antimicrobial activity against various pathogens. This opens avenues for exploring this compound as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

- (2E)-3-(3-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

- (2E)-3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison: While these compounds share structural similarities, (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide is unique due to the presence of the benzyl group and the nitrile functionality

Biological Activity

(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide, with the molecular formula C17H13ClN2O and a molecular weight of 296.75 g/mol, is an organic compound notable for its complex structure and potential biological activities. The presence of a benzyl group, a chlorophenyl group, and a cyano functional group contributes to its reactivity and pharmacological properties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure

The compound features several key structural elements:

- Benzyl Group : Enhances lipophilicity and potential receptor interactions.

- Chlorophenyl Group : The chlorine atom increases the compound's reactivity.

- Cyano Group : Known for its ability to participate in various chemical reactions.

The precise biological mechanisms of this compound are still under investigation. However, it is hypothesized that:

- Proton Transfer : The compound may act as a proton-transfer reagent, facilitating proton exchanges in biochemical pathways.

- Electron Transfer : It may also function as an electron-transfer reagent, influencing redox reactions within cells.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Potential efficacy against bacterial and fungal infections.

- Anticancer Activity : Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroleptic Effects : Similar benzamide compounds have shown significant neuroleptic activity, suggesting potential applications in treating psychiatric disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-chlorophenyl)-2-cyano-prop-2-enamide | C16H13ClN2O | Similar cyano and phenyl structure |

| (E)-N-benzyl-3-(2,3-dichlorophenyl)prop-2-enamide | C16H13Cl2NO | Contains dichlorinated phenyl |

| 4-(trifluoromethyl)aniline derivatives | C8H7F3N | Features trifluoromethyl substituent |

The unique combination of functional groups in this compound allows for distinct reactivity patterns and biological activities compared to these similar compounds.

Research Findings

Several studies have explored the biological activities of structurally related compounds. For instance:

- A study on benzamides indicated that modifications to the benzyl group significantly enhanced neuroleptic activity, suggesting that similar modifications could be beneficial for this compound .

- Investigations into indole derivatives have revealed diverse biological activities, highlighting the potential for this compound to interact with multiple receptors .

Case Studies

A case study focusing on related compounds demonstrated their efficacy in treating psychosis by inhibiting specific neurotransmitter pathways. The findings suggest that this compound could exhibit similar effects due to its structural characteristics .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The compound contains an amide functional group, which is susceptible to hydrolysis under acidic or basic conditions. This reaction typically converts the amide into a carboxylic acid or its conjugate base, depending on the reaction conditions.

Key Reaction Features :

-

Reaction Type : Acidic/Basic Hydrolysis

-

Mechanism : Nucleophilic attack of water (or hydroxide ion) at the carbonyl carbon, followed by cleavage of the amide bond.

-

Conditions :

-

Acidic : H₃O⁺ (e.g., HCl/H₂O)

-

Basic : OH⁻ (e.g., NaOH/H₂O)

-

-

Products :

-

Acidic : 3-(3-chlorophenyl)-2-cyanoprop-2-enamide → 3-(3-chlorophenyl)-2-cyanoprop-2-enic acid + benzylamine

-

Basic : Formation of a carboxylate salt (e.g., sodium salt)

-

This reaction is analogous to amide hydrolysis observed in related piperazine derivatives.

Oxidation of the Nitrile Group

The nitrile group (–CN) in the cyanoprop-2-enamide moiety can undergo oxidation to form carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.

Key Reaction Features :

-

Reagents : KMnO₄ (acidic), H₂O₂ (basic)

-

Conditions :

-

Acidic : H₂SO₄/KMnO₄ (heating)

-

Neutral : H₂O₂ in aqueous solution

-

-

Products :

-

Acidic : Conversion of –CN to –COOH (carboxylic acid)

-

Neutral : Potential formation of amides or ketones

-

This reaction is consistent with oxidation trends observed in nitrile-containing compounds.

Reduction of the Nitrile Group

Reduction of the nitrile group (–CN) typically yields amines or alcohols, depending on the reducing agent used.

Key Reaction Features :

-

Reagents : LiAlH₄ (lithium aluminum hydride), H₂/Ni (catalytic hydrogenation)

-

Conditions :

-

LiAlH₄ : Dry ether, reflux

-

H₂/Ni : High pressure, catalytic conditions

-

-

Products :

-

LiAlH₄ : Formation of a primary amine (e.g., –CH₂NH₂)

-

H₂/Ni : Formation of a primary alcohol (e.g., –CH₂OH)

-

This aligns with reduction reactions observed in similar cyanopropenamide derivatives.

Substitution Reactions on Aromatic Rings

The chlorophenyl and benzyl groups in the compound are susceptible to electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), depending on the substituents and reaction conditions.

Key Reaction Features :

-

Electrophilic Substitution :

-

Reagents : NO₂⁺, Br₂, Cl₂

-

Conditions : H₂SO₄ (catalyst)

-

Products : Nitration, bromination, or chlorination at positions ortho or para to the substituents.

-

-

Nucleophilic Substitution :

-

Reagents : NH₃, OH⁻

-

Conditions : High temperature, polar aprotic solvents

-

Products : Amine or alcohol derivatives at the chlorophenyl position.

-

These reactions are supported by studies on chlorophenyl-substituted amides.

Tautomerization and Rearrangement

The enamide structure (–C=C–N–) in the compound can undergo tautomerization or rearrangement under thermal or acidic/basic conditions.

Key Reaction Features :

-

Mechanism :

-

Imine–Enamine Tautomerization : Reversible interconversion between enamine and imine forms.

-

Double Bond Shift : Potential migration of the double bond to adjacent carbons.

-

-

Conditions :

-

Thermal : Heating in inert solvents.

-

Catalytic : Acidic or basic additives.

-

-

Products :

-

Stable tautomers or rearranged enamine derivatives.

-

This behavior is analogous to tautomerization observed in cyclohexenone derivatives .

Comparative Analysis of Reaction Types

| Reaction Type | Key Reagents | Conditions | Primary Products |

|---|---|---|---|

| Hydrolysis | H₃O⁺/OH⁻ | Acidic or basic aqueous | Carboxylic acid + benzylamine |

| Nitrile Oxidation | KMnO₄, H₂O₂ | Acidic/neutral aqueous | Carboxylic acid or ketone |

| Nitrile Reduction | LiAlH₄, H₂/Ni | Dry ether, catalytic H₂ | Primary amine or alcohol |

| Electrophilic Substitution | NO₂⁺, Br₂, Cl₂ | H₂SO₄ (catalyst) | Nitro, bromo, or chloro derivatives |

| Tautomerization | Thermal/acidic/basic | Heating or catalytic additives | Rearranged enamine derivatives |

Research Implications

The compound’s diverse reactivity profile makes it a valuable intermediate for:

-

Medicinal Chemistry : Functionalization via substitution or oxidation to modulate biological activity.

-

Materials Science : Synthesis of substituted aromatic derivatives for advanced materials.

-

Organic Synthesis : Use as a substrate for exploring novel reaction pathways, such as tautomerization-driven rearrangements .

Further studies on reaction kinetics and product selectivity would enhance its utility in applied research.

Q & A

Q. What are the recommended synthetic routes for (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide?

A practical approach involves a multi-step condensation reaction. For example, starting with 3-chlorophenylacetic acid, activation via esterification (e.g., using thionyl chloride or DCC coupling), followed by a Knoevenagel condensation with cyanoacetamide derivatives. The benzylamine moiety can be introduced via nucleophilic substitution or reductive amination. Solvent selection (e.g., DMF or THF) and catalysts (e.g., piperidine for Knoevenagel) are critical for yield optimization .

Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 3-Chlorophenylacetic acid, SOCl₂ | 85–90 | [Adapted from [3]] |

| 2 | Cyanoacetamide, DMF, piperidine, 80°C | 60–70 | |

| 3 | Benzylamine, NaBH₃CN, MeOH | 75–80 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the (2E)-stereochemistry (via coupling constants, e.g., J = 12–16 Hz for trans alkenes) and benzyl/chlorophenyl substituents.

- IR Spectroscopy : To identify the cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Q. How does the 3-chlorophenyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing chloro group enhances electrophilicity at the α,β-unsaturated carbonyl system, increasing reactivity in Michael additions or nucleophilic substitutions. It also improves lipophilicity (logP ~3.2 predicted), impacting solubility in organic solvents like DCM or ethyl acetate .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, identifying reactive sites. For example, the cyano group’s electrophilicity and the benzyl group’s steric effects can be quantified to predict interactions with enzymes like kinases or proteases. Molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 3CL protease) may reveal binding modes .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity.

- Assay Standardization : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzyl with methyl or altering the chloro position) to isolate contributing functional groups .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) for condensation steps.

- Solvent Optimization : Use green solvents (e.g., 2-MeTHF) to improve sustainability.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield .

Q. What are the key challenges in crystallizing this compound for structural analysis?

The compound’s flexibility (due to the enamide and benzyl groups) may hinder crystallization. Strategies include:

- Co-crystallization : Add small molecules (e.g., thiourea) to stabilize conformers.

- Temperature Gradients : Slow cooling from 60°C to 4°C in ethanol/water mixtures.

- X-ray Diffraction : Use synchrotron sources for high-resolution data collection, as demonstrated for similar chlorophenyl derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.